molecular formula C14H16ClNO4 B2884010 [3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone CAS No. 2411268-47-6

[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone

Cat. No.: B2884010
CAS No.: 2411268-47-6
M. Wt: 297.74
InChI Key: YMXXUDMRZNYLLS-UHFFFAOYSA-N
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Description

The compound “[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone” is a complex organic molecule. It contains an epoxide group (oxiran-2-ylmethoxy), a chloro group attached to a phenyl ring, and a morpholin-4-ylmethanone group. Epoxides are three-membered cyclic ethers that are reactive and can participate in various chemical reactions . The presence of the morpholine ring suggests potential bioactivity, as morpholine derivatives are found in a variety of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an aromatic phenyl ring, an epoxide group, and a morpholine ring. These functional groups would likely confer distinct physical and chemical properties to the molecule .


Chemical Reactions Analysis

Epoxides are known to be reactive and can undergo ring-opening reactions with various nucleophiles . The reactivity of this compound could also be influenced by the presence of the chloro group and the morpholine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholine ring and epoxide group could impact its solubility in various solvents .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity .

Properties

IUPAC Name

[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c15-12-7-10(14(17)16-3-5-18-6-4-16)1-2-13(12)20-9-11-8-19-11/h1-2,7,11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXXUDMRZNYLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)OCC3CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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